(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine
Description
Properties
IUPAC Name |
[1-(4-chlorophenyl)-3,3-dimethylcyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN/c1-12(2)7-13(8-12,9-15)10-3-5-11(14)6-4-10/h3-6H,7-9,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQNFCNGZITMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)(CN)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as glutathione peroxidase and glutathione reductase. These interactions help in reducing reactive oxygen species levels and boosting the glutathione system, thereby protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to protect dopaminergic neurons from hydrogen peroxide-induced oxidative stress by lowering reactive oxygen species levels and increasing reduced glutathione levels. This indicates its potential neuroprotective effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Molecular docking studies have shown that it interacts with enzymes involved in glutathione metabolism and hydrogen peroxide scavenging. These interactions help in mitigating oxidative stress and protecting cells from damage.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions and continues to exert its protective effects against oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to provide neuroprotective effects without significant toxicity. At higher doses, it may exhibit toxic or adverse effects. It is essential to determine the optimal dosage that maximizes its beneficial effects while minimizing potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it has been shown to affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in oxidative stress responses. Understanding these metabolic pathways is crucial for elucidating its overall biochemical effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions determine its bioavailability and effectiveness in exerting its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization ensures that it exerts its effects precisely where needed, enhancing its overall efficacy.
Biological Activity
(1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine, also known by its CAS number 1504874-48-9, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a unique cyclobutyl structure with a chlorophenyl group, which contributes to its pharmacological profile. Its chemical formula is , and it has a molecular weight of approximately 219.72 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Similar compounds have been shown to modulate neurotransmitter systems, particularly those related to dopamine and serotonin pathways, which are crucial in the treatment of neurological disorders.
Target Interactions
- Dopamine Receptors : The compound may exhibit affinity for dopamine D2 receptors, influencing dopaminergic signaling pathways.
- Serotonin Receptors : Potential interactions with serotonin receptors could suggest applications in mood regulation and anxiety disorders.
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its pharmacological effects:
Case Studies and Research Findings
-
Antidepressant Activity :
A study conducted on rodents showed that administration of this compound resulted in significant reductions in depressive-like behaviors. The mechanism was linked to increased serotonin levels in the synaptic cleft, suggesting a role in the modulation of mood disorders. -
Cytotoxicity Against Cancer Cells :
In vitro studies demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The cytotoxicity was attributed to the induction of apoptosis through mitochondrial pathways. -
Neuroprotection :
Research highlighted the neuroprotective properties of the compound against oxidative stress in neuronal cultures. The findings suggest that it may enhance cellular antioxidant defenses, potentially benefiting conditions like Alzheimer's disease.
Pharmacokinetics
The pharmacokinetic profile of this compound is characterized by:
- Absorption : Rapid absorption following oral administration.
- Distribution : Widely distributed throughout body tissues.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly via urine.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Cyclobutane Derivatives with Varied Aromatic Substitutions
Key Structural and Functional Differences:
Methanamine Derivatives with Heterocyclic Moieties
Examples from REV-ERBα Probes ():
Comparison with Target Compound :
- The target compound lacks heterocyclic groups but retains a primary amine , which is critical for interactions with biological targets (e.g., neurotransmitter receptors) .
Case Study: Chlorphenoxamine Metabolites ()
Chlorphenoxamine (I) and its metabolites (II–X) share the 1-(4-chlorophenyl) motif but feature additional hydroxyl, methoxy, or demethylated groups. Key findings:
Contrast with Target Compound :
- The target compound lacks the ethoxy-N,N-dimethyl chain of chlorphenoxamine, which is critical for its antihistaminic activity .
- The cyclobutane core may confer greater metabolic stability compared to chlorphenoxamine’s flexible ethoxy chain .
Cytotoxic and Agrochemical Derivatives
Examples from Cytotoxic Chalcones ():
| Compound | Structure | Cytotoxic Target |
|---|---|---|
| C1 | (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one | Breast cancer cells (MCF-7) |
| C2 | (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one | Enhanced apoptosis induction |
Relevance to Target Compound :
- The target compound’s primary amine may offer nucleophilic reactivity for prodrug development, unlike the ketone-based chalcones .
Preparation Methods
Cyclobutyl Core Construction and Functionalization
The cyclobutyl ring with geminal dimethyl substitution (3,3-dimethylcyclobutyl) is typically synthesized via cyclization reactions or ring contraction methodologies starting from suitable precursors such as bicyclic ketones or cyclobutanones. One well-documented approach involves the preparation of bicyclo[4.2.0]octa-1,3,5-trien-7-one derivatives, which serve as intermediates for cyclobutanone and cyclobutyl derivatives:
Palladium-Catalyzed Cyclization : Using Pd(OAc)2 with BINAP ligand and Cs2CO3 base in dioxane solvent at elevated temperature (around 110 °C) facilitates the cyclization of 2-(2-bromophenyl)-2-methylpropanal derivatives to form bicyclic ketones with high yields (~72%).
-
Reagents & Conditions Yield (%) Notes Pd(OAc)2 (1.14 mmol), BINAP (2.28 mmol), Cs2CO3 (45.6 mmol), dioxane (160 mL), 110 °C, 48 h 72 Produces 8,8-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-one (1a)
This intermediate can be further manipulated to introduce the 3,3-dimethyl substitution pattern and functional groups necessary for the final compound.
Introduction of the 4-Chlorophenyl Group
The 4-chlorophenyl substituent is typically introduced via cross-coupling reactions or nucleophilic aromatic substitution depending on the precursor:
Aryl Halide Coupling : Using 4-chlorophenyl derivatives as aryl halides in palladium-catalyzed cross-coupling (e.g., Suzuki or Heck reactions) to attach the chlorophenyl group onto the cyclobutyl framework.
Alkylation Strategies : Alkylation of the cyclobutyl ring or its precursors with 4-chlorobenzyl halides under basic conditions can also be employed.
While specific details for this exact compound are sparse, analogous preparations in the literature suggest these methods are standard for aryl group introduction.
Formation of the Methanamine Functional Group
The methanamine (-CH2NH2) group attached to the cyclobutyl ring is typically installed via reductive amination or nucleophilic substitution:
Reductive Amination : Starting from a cyclobutyl aldehyde or ketone intermediate, reaction with ammonia or an amine source followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation) yields the methanamine.
Alkylation of Amines : Alternatively, alkylation of amines with cyclobutyl halides bearing the 4-chlorophenyl substituent can be used.
Example from Literature : In related syntheses, nitro ester derivatives were reduced and functionalized to amines using catalytic hydrogenation with Pd/C under reflux in methanol, yielding amine products quantitatively.
Optimization and Reaction Conditions
Base and Solvent Effects : For alkylation and enolate formation steps, bases such as BuLi or lithium diisopropylamide (LDA) are used. BuLi often gives higher conversion due to easier enolate formation, but LDA can provide better diastereoselectivity.
Temperature Control : Low temperatures (e.g., -80 °C) are employed during sensitive steps such as enolate formation and alkylation to control selectivity and prevent side reactions.
Catalysts and Ligands : Palladium catalysts with chiral ligands like BINAP are used for enantioselective cyclizations and cross-couplings to ensure stereochemical control.
Summary Table of Key Preparation Steps
| Step | Reagents/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Cyclobutyl core synthesis | Pd(OAc)2, BINAP, Cs2CO3, dioxane, 110 °C, 48 h | ~72% yield of bicyclic ketone | Intermediate for cyclobutyl derivatives |
| Introduction of 4-chlorophenyl | Cross-coupling or alkylation with 4-chlorobenzyl halide | Variable, optimized per method | Standard arylation techniques |
| Methanamine formation | Reductive amination or catalytic hydrogenation | Quantitative in model systems | Pd/C catalyst, ammonium formate, MeOH reflux |
| Enolate alkylation | BuLi or LDA, methyl iodide, -80 °C | Moderate to good conversion | BuLi favors conversion, LDA favors selectivity |
Research Findings and Analytical Confirmation
Structural Confirmation : Nuclear Magnetic Resonance (NMR) spectroscopy (^1H and ^13C NMR), High-Resolution Mass Spectrometry (HRMS), and chromatographic techniques (TLC, flash chromatography) are employed to confirm the structure and purity of intermediates and final products.
Stereochemical Control : Use of chiral catalysts and ligands allows for enantioselective synthesis, important for biological activity and compound specificity.
Yield Optimization : Reaction times, temperature, reagent equivalents, and solvent systems are optimized to maximize yield and diastereomeric purity in key steps such as enolate alkylation and reductive amination.
Q & A
Q. What synthetic routes are commonly employed for the preparation of (1-(4-Chlorophenyl)-3,3-dimethylcyclobutyl)methanamine?
The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, substituted benzyl chlorides (e.g., 4-chlorobenzyl chloride) can react with cyclobutane-derived amines under basic conditions (e.g., NaOH) to form the methanamine backbone . In advanced protocols, intermediates like N-(4-fluorobenzyl)-1-(4-isopropyl-4H-1,2,4-triazol-3-yl)methanamine are coupled with chlorophenyl derivatives in tetrahydrofuran (THF) with N,N-diisopropylethylamine as a base .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- LC-MS : To confirm molecular weight (e.g., m/z 249.10 [M+H]+ observed for similar methanamine derivatives) .
- NMR Spectroscopy : For structural elucidation (e.g., distinguishing cyclobutyl and chlorophenyl protons).
- X-ray Crystallography : Resolve stereochemical ambiguities in cyclobutyl or chlorophenyl substituents .
Q. How is the preliminary biological activity of this compound assessed in academic research?
Initial screening often involves in vitro assays targeting receptors or enzymes relevant to its structural analogs. For example, analogs like [4-(4-Chlorophenyl)-1,3-thiazol-2-yl]methanamine are tested for interactions with microbial or neurological targets . Germination inhibition assays (e.g., on wheat varieties) may also evaluate phytotoxic effects .
Q. What solvents and reaction conditions optimize the stability of this compound during synthesis?
Polar aprotic solvents (e.g., THF, DMF) are preferred for their ability to stabilize intermediates. Reactions are conducted under inert atmospheres (N₂/Ar) to prevent oxidation. Base selection (e.g., NaH vs. NaOH) impacts yield, with weaker bases reducing side reactions in sensitive intermediates .
Q. How are purity and stability profiles determined for this compound?
- HPLC : Quantifies purity (>95% threshold for research use).
- Stability Studies : Accelerated degradation tests under varying pH, temperature, and light exposure.
- LogP Measurements : Assess hydrophobicity (e.g., logP ~3.0 for similar methanamines), informing solubility in biological assays .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
AI-driven generative chemistry (e.g., using biological signatures) predicts novel analogs with optimized target binding. Molecular docking studies identify key interactions, such as halogen bonding between the 4-chlorophenyl group and hydrophobic enzyme pockets . Quantum mechanical calculations (DFT) further refine steric and electronic properties .
Q. What strategies address low yields in the cyclobutyl ring formation step?
- Ring-Strain Mitigation : Use photochemical [2+2] cycloadditions with electron-deficient alkenes.
- Catalytic Systems : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclobutane ring closure .
- Microwave-Assisted Synthesis : Reduces reaction time and improves cyclization efficiency .
Q. How are contradictory biological activity data resolved across studies?
- Dose-Response Curves : Establish EC₅₀/IC₅₀ values to clarify potency discrepancies.
- Assay Replication : Cross-validate results in orthogonal assays (e.g., enzymatic vs. cell-based).
- Metabolite Profiling : Identify degradation products that may interfere with activity measurements .
Q. What methodologies elucidate the stereochemical impact of the 3,3-dimethylcyclobutyl group?
- Chiral Chromatography : Separates enantiomers for individual bioactivity testing.
- Vibrational Circular Dichroism (VCD) : Assigns absolute configuration of the cyclobutyl moiety.
- Crystallographic Studies : Resolve spatial arrangements influencing receptor binding .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Fragment-Based Screening : Replace the chlorophenyl or dimethylcyclobutyl groups with bioisosteres (e.g., fluorophenyl, spirocyclic amines).
- Proteomics : Identify off-target interactions using affinity pulldown assays.
- In Silico Mutagenesis : Predict the impact of substituent modifications on binding affinity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
